Approximately 10-Fold Improved Intrinsic Potency Over First-Generation Boceprevir
Narlaprevir was optimized from the boceprevir scaffold to achieve significantly enhanced intrinsic potency. Detailed structure-activity relationship (SAR) investigations culminating in the discovery of narlaprevir demonstrated approximately 10-fold improved potency over the first-generation lead compound boceprevir [1]. This potency enhancement is reflected in both biochemical enzyme inhibition and cell-based replicon assays.
| Evidence Dimension | Intrinsic potency improvement (fold change) |
|---|---|
| Target Compound Data | ~10-fold improved potency |
| Comparator Or Baseline | Boceprevir (first-generation analog, reference potency = 1×) |
| Quantified Difference | ~10-fold greater potency |
| Conditions | Structure-activity relationship optimization studies; biochemical and replicon assays |
Why This Matters
This ~10-fold potency advantage translates directly to lower effective concentrations in vitro and enables more robust suppression of viral replication, a critical factor for researchers selecting inhibitors with maximal target engagement.
- [1] Arasappan A, Bennett F, Bogen SL, et al. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS Medicinal Chemistry Letters. 2010;1(2):64-69. View Source
